N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
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Overview
Description
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide typically involves multiple steps, starting with the preparation of the thiophene and thiadiazole intermediates. The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions. The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final step usually involves the coupling of the thiophene-thiadiazole intermediate with 2-propoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The thiophene and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is unique due to its combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H17N3O2S2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-3-10-22-13-7-5-4-6-12(13)16(21)19-17-18-15(20-24-17)14-9-8-11(2)23-14/h4-9H,3,10H2,1-2H3,(H,18,19,20,21) |
InChI Key |
FHRTYMVQEITGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(S3)C |
Origin of Product |
United States |
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